![molecular formula C8H10F2N2 B1422545 (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine CAS No. 1183162-55-1](/img/structure/B1422545.png)
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine
Overview
Description
“(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine” is a chemical compound with the molecular formula C8H10F2N2 . It belongs to the family of substituted amines.
Molecular Structure Analysis
The molecular weight of “(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine” is 172.18 g/mol . The exact structure is not provided in the available resources.Relevant Papers One relevant paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines, which could potentially include "(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine" .
Scientific Research Applications
Medicinal Chemistry: Lipophilic Hydrogen Bond Donor
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine: is recognized for its role as a lipophilic hydrogen bond donor in medicinal chemistry . The presence of the difluoroethyl group can enhance the pharmacokinetic properties of therapeutic agents by improving their lipophilicity, which is crucial for drug-receptor interactions.
Organic Synthesis: Electrophilic Fluoroethylation
In organic synthesis, this compound is utilized for electrophilic fluoroethylation reactions . It can react with various nucleophiles, such as thiols, amines, and alcohols, introducing the difluoroethyl group into small molecules, which is often a challenging task.
Analytical Chemistry: Chromatography
In analytical chemistry, (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine can be used as a derivatization agent in chromatography to enhance the detection of compounds with poor chromophoric properties, improving analytical sensitivity and specificity .
Chemical Synthesis: Intermediate for Agrochemicals
This compound serves as an intermediate in the synthesis of agrochemicals. Its difluoroethyl group is a key moiety in several herbicides and pesticides, providing stability and selectivity in their mode of action .
properties
IUPAC Name |
2,2-difluoro-N-(pyridin-3-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)6-12-5-7-2-1-3-11-4-7/h1-4,8,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAMADABUKNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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